molecular formula C14H15N3O4 B10989637 methyl N-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate

methyl N-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate

Cat. No.: B10989637
M. Wt: 289.29 g/mol
InChI Key: CVUHJEPXEKAURK-UHFFFAOYSA-N
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Description

Methyl N-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate is a compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound features a quinazolinone core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroquinazoline derivatives .

Scientific Research Applications

Methyl N-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more

Biological Activity

Methyl N-[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]glycinate is a synthetic compound belonging to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationship, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₆H₁₉N₃O₆
  • Molecular Weight : Approximately 349.34 g/mol
  • CAS Number : 1190293-53-8

The structure features a quinazolinone core, which is known for its pharmacological significance. The presence of a glycine derivative and a propanoyl side chain enhances its biological activity compared to simpler analogs .

Biological Activities

This compound exhibits several biological activities, including:

  • Antimicrobial Activity : Initial studies indicate that compounds with a quinazolinone structure often possess antimicrobial properties. This compound may inhibit bacterial growth through interference with cellular processes.
  • Anticancer Potential : Quinazolinones have been studied for their ability to induce apoptosis in cancer cells. This compound's structural features may enhance its efficacy against various cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, similar to other quinazolinone derivatives that target matrix metalloproteinases (MMPs) and other critical enzymes in cancer progression and inflammation .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its biological activity. The SAR studies suggest that:

  • Quinazolinone Core : Essential for biological activity; modifications at this core can significantly alter potency.
  • Glycine Moiety : Enhances solubility and bioavailability, potentially improving therapeutic efficacy.
  • Propanoyl Side Chain : Influences interaction with biological targets, enhancing binding affinity and selectivity .

Case Studies and Research Findings

Several studies have focused on the biological activity of quinazolinone derivatives, providing insights into the potential applications of this compound:

StudyFindings
Study 1Demonstrated cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency against specific tumor types .
Study 2Investigated the inhibition of MMPs, showing that derivatives similar to this compound can attenuate enzyme activity linked to metastatic processes .
Study 3Explored antimicrobial properties, revealing effective inhibition against various bacterial strains, suggesting potential use as an antibiotic agent.

Future Directions

Research into this compound is ongoing, with particular focus on:

  • Mechanistic Studies : Understanding the precise mechanisms of action at the molecular level.
  • In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.
  • Combination Therapies : Evaluating synergistic effects when used with existing therapeutics.

Properties

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

methyl 2-[3-(4-oxoquinazolin-3-yl)propanoylamino]acetate

InChI

InChI=1S/C14H15N3O4/c1-21-13(19)8-15-12(18)6-7-17-9-16-11-5-3-2-4-10(11)14(17)20/h2-5,9H,6-8H2,1H3,(H,15,18)

InChI Key

CVUHJEPXEKAURK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CCN1C=NC2=CC=CC=C2C1=O

Origin of Product

United States

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